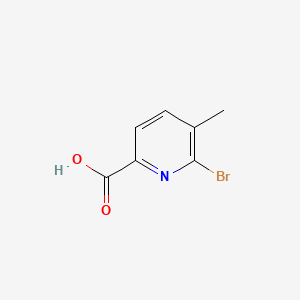

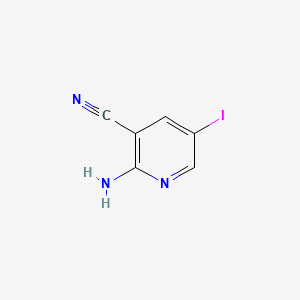

2-Amino-5-iodonicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-iodonicotinonitrile is a chemical compound with the molecular formula C6H4IN3 . It has a molecular weight of 245.02 and appears as a yellow solid . It is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 245.02 . The compound is stored at temperatures between 0-5°C .科学的研究の応用

Synthesis of Pyrazolopyridine Derivatives : Research by Lavecchia et al. (2004) involved the use of a derivative of nicotinonitrile in the synthesis of pyrazolopyridine derivatives, demonstrating its utility in complex organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Development of SIRT1 Inhibitors : A study by Challa et al. (2021) explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1, an enzyme implicated in various biological processes. This underscores the relevance of nicotinonitrile derivatives in drug discovery (Challa, Katari, Nallanchakravarthula, Nayakanti, Kapavarapu, & Pal, 2021).

Multi-component Synthesis in Aqueous Medium : Kurumurthy et al. (2015) developed an efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives, showcasing the versatility of nicotinonitrile in multi-component reactions (Kurumurthy, Naresh Kumar, Yakaiah, Shanthan Rao, & Narsaiah, 2015).

Electrochemical Analysis : Kalimuthu and John (2009) utilized a derivative of nicotinonitrile in the electrochemical analysis of nitrite, highlighting its potential in analytical chemistry (Kalimuthu & John, 2009).

Infrared Probe of Local Hydration Status of Proteins : Waegele, Tucker, and Gai (2009) discussed how the nitrile stretching vibration, characteristic of cyanotryptophan (a derivative), is sensitive to water, thus serving as a probe in biological studies (Waegele, Tucker, & Gai, 2009).

Aerobic α-Cyanation of Tertiary Amines : Yamaguchi, Wang, and Mizuno (2013) investigated the α-cyanation of tertiary amines using nitrile compounds, which is significant in creating α-amino nitriles, important synthetic intermediates (Yamaguchi, Wang, & Mizuno, 2013).

Inhibitors of Nitric Oxide Synthase : Ulhaq et al. (1998) utilized S-2-amino-5-azolylpentanoic acids, related to aminonitriles, as inhibitors of nitric oxide synthase, demonstrating their potential in biochemical research (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Strecker Reaction and α-Amino Nitriles Synthesis : Kouznetsov and Puerto Galvis (2018) reviewed the synthesis and biological properties of α-amino nitriles, highlighting their impact on biochemical sciences (Kouznetsov & Puerto Galvis, 2018).

Safety and Hazards

特性

IUPAC Name |

2-amino-5-iodopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLCSLOABAUGHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734945 |

Source

|

| Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1347815-41-1 |

Source

|

| Record name | 2-Amino-5-iodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)

![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)